6-Fluoroquinazoline
Overview
Description
6-Fluoroquinazoline is a unique chemical compound with the linear formula C8H5FN2 . It’s a part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of 6-Fluoroquinazoline and its derivatives has been a subject of research due to their significant biological activities . One method involves the use of aza-reaction, microwave-assisted reaction, metal-mediated reaction, ultrasound-promoted reaction, and phase-transfer catalysis . Another approach involves the design and synthesis of novel fluorinated quinazolines for evaluation of their anticonvulsant activity and neurotoxicity .Molecular Structure Analysis
The molecular structure of 6-Fluoroquinazoline is characterized by a linear formula of C8H5FN2 . The compound has a molecular weight of 148.14 .Physical And Chemical Properties Analysis
6-Fluoroquinazoline has an exact mass of 148.04375, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 .Scientific Research Applications
Synthesis and Chemical Properties
- 6-Fluoroquinazoline is utilized in the synthesis of various fluoroquinazoline derivatives. For instance, 5-Fluoroquinazoline-2,4-diones and their 2-thio analogs are obtained from 6-fluoroanthranilic acid, offering routes to 5-fluoroquinazolin-4-ones via cyclocondensation (Layeva et al., 2007). Another study explores the synthesis of 7-fluoroquinazolin-4-one from 2,4-difluorobenzoic acid (Layeva et al., 2007).
Antimicrobial Applications
- 6-Fluoroquinazoline derivatives exhibit significant antifungal activities. For example, certain 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives show good antifungal activities with mechanisms involving the disruption of fungal cell membranes and inhibition of mycelial growth (Xu et al., 2007).
- A series of 1,2,4-triazole thioether and thiazolo[3,2-b]-1,2,4-triazole derivatives bearing the 6-fluoroquinazolinyl moiety show excellent antibacterial activities against Xanthomonas oryzae pv. oryzae, a significant pathogen in agriculture (Ding et al., 2021).
Anticancer Applications
- Some fluoroquinazolinones demonstrate potent anticancer activity. For instance, certain derivatives show broad-spectrum anticancer activity better than reference drugs against human cancer cell lines, with molecular docking studies indicating dual EGFR kinase and tubulin polymerization inhibitory effects (Zayed et al., 2018).
Synthesis of Radiopharmaceuticals
- 6-Fluoroquinazoline derivatives are utilized in the synthesis of radiopharmaceuticals like [18 F]MK-6240, a potent and selective PET radiopharmaceutical for detecting human neurofibrillary tangles, essential for understanding neurodegenerative diseases (Collier et al., 2017).
Safety And Hazards
Sigma-Aldrich provides 6-Fluoroquinazoline as part of a collection of unique chemicals and does not collect analytical data for this product . The buyer assumes responsibility to confirm product identity and/or purity . The product is classified under storage class code 11, which refers to combustible solids .
Future Directions
properties
IUPAC Name |
6-fluoroquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2/c9-7-1-2-8-6(3-7)4-10-5-11-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMDVMJEMZLFKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NC=C2C=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30663980 | |
Record name | 6-Fluoroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30663980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoroquinazoline | |
CAS RN |
16499-44-8 | |
Record name | 6-Fluoroquinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16499-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Fluoroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30663980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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